

Chemical Identity and Bioactivity of PC-046

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **PC-046**

Cat. No.: S548483

Get Quote

Table 1: Physicochemical and Bioactive Properties of PC-046

Property	Details
CAS Number	1202401-59-9 [1]
Molecular Formula	$C_{22}H_{18}N_2O_3$ [1]
Molecular Weight	358.39 g/mol [1]
Description	Potent tubulin-binding agent; originally identified for selective activity in DPC4/SMAD4 deficient tumors [1].
Reported Bioactivity	Growth inhibition in various tumor types <i>in vitro</i> ; efficacy in SCID mouse xenograft models (MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer) [1].
Mechanism of Action	Cell cycle arrest in metaphase; inhibition of tubulin polymerization [1].
Pharmacokinetics	High oral bioavailability (71%) with distribution to both plasma and bone marrow [1].

Stock Solution Preparation and Storage

The supplier recommends specific storage temperatures for **PC-046**, which serve as the best reference for stock solution preparation and storage [1].

Table 2: Storage Guidelines for PC-046

Form	Temperature	Solubility & Handling
Powder	-20°C for 3 years [1]	For research purposes only [1].
Solution	-80°C for 1 year [1]	Prepare in solvent; shipping with blue ice is acceptable [1].

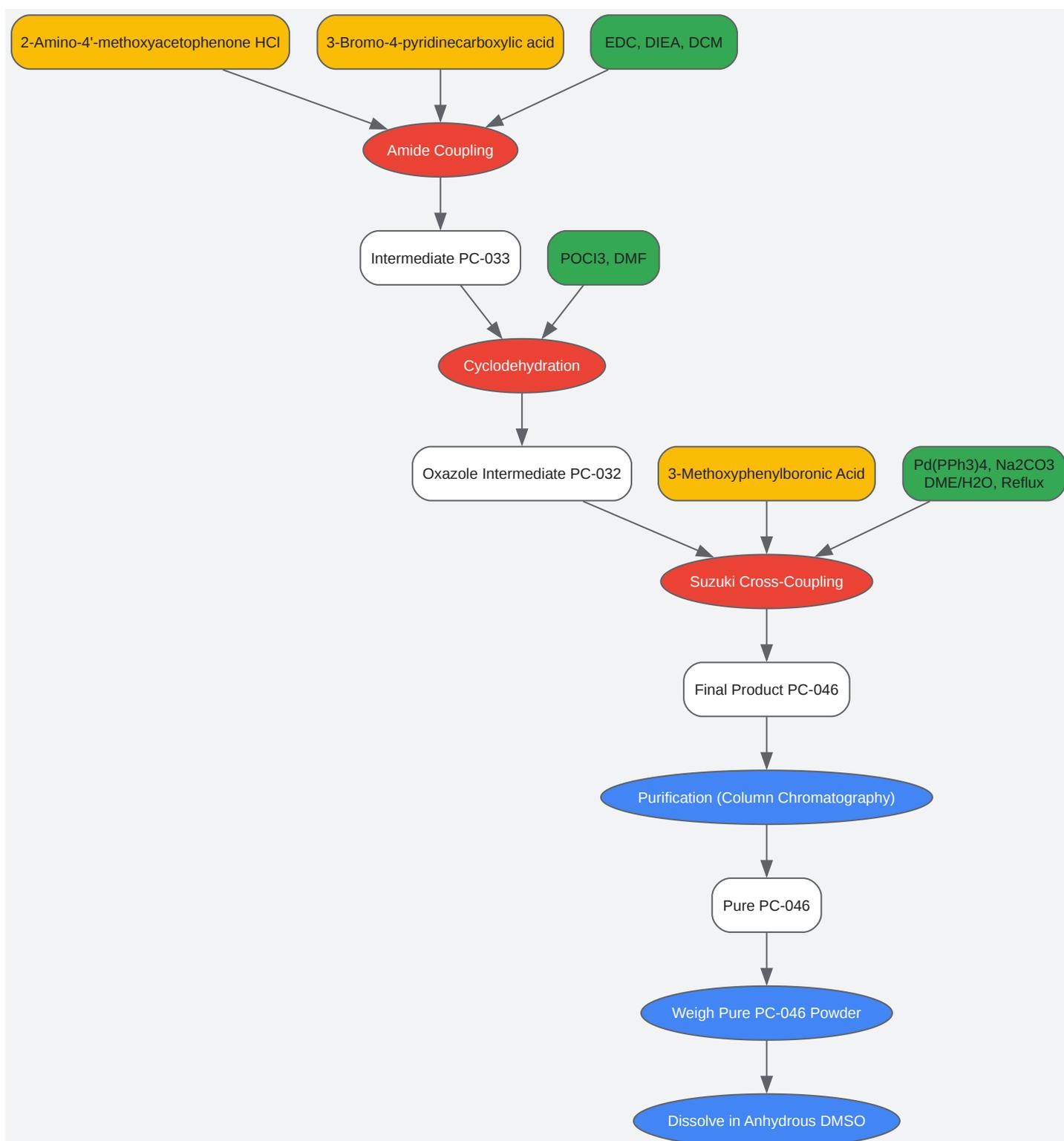
The supplier provides a calculator for preparing **in vivo formulations**, typically using a solution of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH(2)O [1]. For **in vitro** stock solutions, dissolving the compound in DMSO is a standard practice, though the specific concentration is not listed.

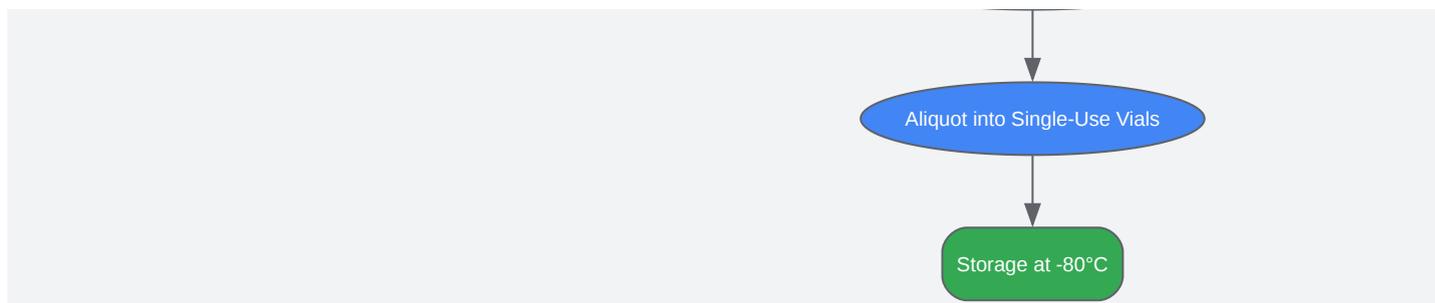
Critical Handling Notes

- **Solvent Choice:** The supplier's formulation calculator uses a cocktail containing 5% DMSO for *in vivo* studies [1]. For cell-based assays, anhydrous DMSO is a standard solvent for preparing concentrated stock solutions.
- **Storage Vials:** Use sterile, chemically compatible vials (e.g., polypropylene) with tight-sealing caps to prevent evaporation and moisture absorption.
- **Freeze-Thaw Cycles:** To maximize stability of stock solutions stored at -80°C, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Synthetic Route to PC-046

The synthesis of **PC-046**, as described in the literature [2], involves a multi-step route. The following diagram illustrates the key synthetic pathway and the experimental workflow for preparing a stock solution.





[Click to download full resolution via product page](#)

Diagram 1: Synthetic pathway of **PC-046** and subsequent stock solution preparation workflow. The chemical synthesis (upper section) is adapted from the literature [2], while the stock preparation (lower section) follows standard laboratory practices for DMSO-soluble compounds, guided by the supplier's storage recommendations [1].

Detailed Synthetic Protocol (Adapted from [2])

Step 1: Synthesis of Amide Intermediate (PC-033) A mixture of 2-amino-4'-methoxyacetophenone hydrochloride (5.0 g, 22.32 mmol), 3-bromo-4-pyridinecarboxylic acid (4.96 g, 24.55 mmol), EDC (5.12 g, 26.8 mmol), and DIEA (7.77 ml, 44.6 mmol) was dissolved in DCM (120 ml). The reaction mixture was stirred at 22°C for 18 hours. The mixture was then washed sequentially with 1 N NaOH, 0.2 N HCl, and brine. The organic layer was dried over MgSO₄, concentrated under reduced pressure, and purified by silica gel column chromatography (DCM/ethyl acetate = 3/1) to yield PC-033.

Step 2: Cyclodehydration to Oxazole (PC-032) PC-033 (3.25 g, 9.31 mmol) was treated with phosphorus oxychloride (1.784 ml, 18.62 mmol) in DMF (10 ml). The reaction was stirred at 80°C for 2 hours. After cooling to 22°C, the solution was diluted with ethyl acetate, washed with water, dried over MgSO₄, and concentrated. The crude product was purified by silica gel column chromatography (DCM/ethyl acetate = 3/1) to obtain the key oxazole intermediate PC-032.

Step 3: Suzuki Cross-Coupling (PC-046) PC-032 (0.15 g, 0.453 mmol), 3-methoxyphenylboronic acid (0.138 g, 0.906 mmol), tetrakis(triphenylphosphine)palladium(0) (0.026 g, 0.023 mmol), and sodium carbonate (0.144 g, 1.359 mmol) were combined in a solvent mixture of DME and H₂O (9 ml/3 ml). The reaction was heated at reflux under an argon atmosphere for 2 hours. After completion, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried and concentrated. The final product, **PC-046**, was obtained after purification by gradient silica gel chromatography (hexane/ethyl acetate = 3/1 to 1/2).

Experimental Protocols for Key Assays

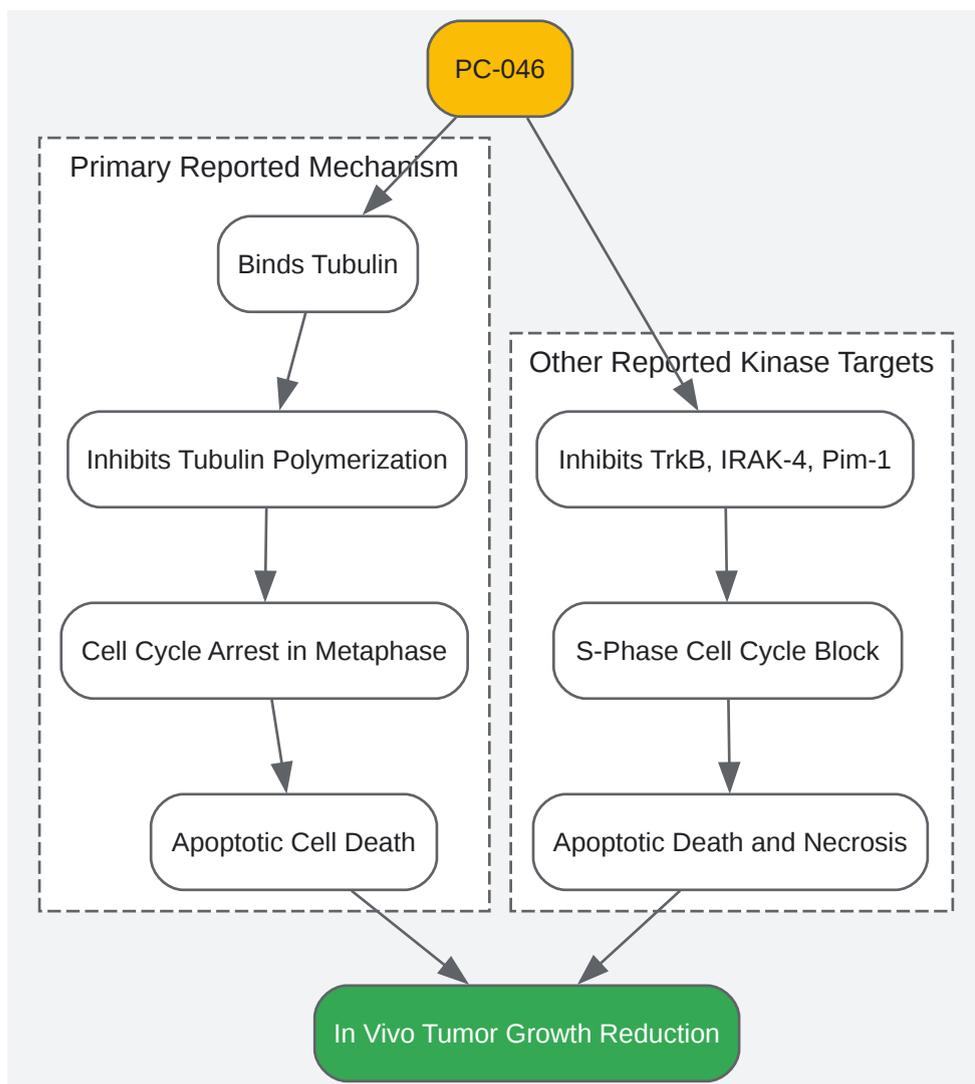
While the search results confirm **PC-046**'s activity in various models, detailed protocols for key assays are not included in the available information. Based on its reported mechanisms, the following are the types of experiments researchers would typically perform.

Table 3: Overview of Key Experimental Assays for PC-046

Assay Type	Typical Methodology (Summarized from reported activities)
In Vitro Cytotoxicity (Proliferation)	Treat panels of cancer cell lines (e.g., NCI-60) with a concentration range of PC-046 for 48-72 hours. Assess cell viability using assays like MTT or CellTiter-Glo [1].
Cell Cycle Analysis	Treat asynchronous cells with PC-046 for 12-24 hours. Fix, stain DNA with Propidium Iodide (PI), and analyze distribution (G1, S, G2/M) using flow cytometry [1].
Tubulin Polymerization	Perform <i>in vitro</i> tubulin polymerization assays using purified tubulin. Monitor the increase in absorbance at 340 nm over time upon induction of polymerization, with and without PC-046 [1].
In Vivo Xenograft Efficacy	Implant human cancer cells (e.g., MiaPaCa-2 pancreatic) subcutaneously into SCID mice. Once tumors established, administer PC-046 (oral gavage or IP) and measure tumor volume over time [2] [1].

Mechanism of Action and Signaling Pathways

PC-046's primary mechanism involves tubulin binding, leading to cell cycle arrest. The diagram below integrates this primary mechanism with other reported kinase targets.



[Click to download full resolution via product page](#)

Diagram 2: Reported mechanisms of action for **PC-046**. The primary and well-characterized mechanism is the inhibition of tubulin polymerization, leading to metaphase arrest [1]. Separately, **PC-046** has also been reported to potently inhibit several protein kinases, such as TrkB, IRAK-4, and Pim-1, which is associated with a block in the S-phase of the cell cycle [2]. Both pathways can culminate in cell death and the observed *in vivo* efficacy [2] [1].

Conclusion

PC-046 is a promising diaryl oxazole compound with demonstrated *in vitro* and *in vivo* antitumor efficacy. For optimal results, researchers should adhere to the recommended storage conditions of **-20°C for the powder and -80°C for solutions**, prepare stock solutions in appropriate solvents like DMSO, and use the detailed synthetic and experimental frameworks as a foundation for their investigative work.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. PC-046 [targetmol.com]
2. Characterization of Novel Diaryl Oxazole-Based ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Chemical Identity and Bioactivity of PC-046]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548483#pc-046-stock-solution-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com